Cas no 89598-97-0 (5-Bromo-2-hydroxyphenylboronic acid)

5-Bromo-2-hydroxyphenylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both bromo and hydroxyl substituents on the phenyl ring enhances its reactivity and selectivity, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in pharmaceutical and materials science research due to its stability and compatibility with diverse reaction conditions. Its boronic acid moiety facilitates efficient transmetalation, while the bromo group allows for further functionalization. High purity grades ensure reliable performance in sensitive applications.
5-Bromo-2-hydroxyphenylboronic acid structure
89598-97-0 structure
Product Name:5-Bromo-2-hydroxyphenylboronic acid
CAS No:89598-97-0
MF:C6H6BBrO3
MW:216.825041294098
MDL:MFCD00093408
CID:719986
PubChem ID:44118764
Update Time:2025-10-30

5-Bromo-2-hydroxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-hydroxyphenyl)boronic acid
    • (5-Bromo-2-Hydroxy)Benzeneboronic Acid
    • 5-Bromo-2-hydroxybenzeneboronic acid
    • 5-Bromo-2-hydroxyphenylboronic acid
    • Benzeneboronic acid,5-bromo-2-hydroxy- (6CI,7CI)
    • 5-Bromo-2-hydroxybenzeneboronicacid
    • (5-Bromo-2-hydroxyphenyl)boronicacid
    • AB03340
    • Z1034
    • D71386
    • B-(5-Bromo-2-hydroxyphenyl)boronic acid (ACI)
    • Benzeneboronic acid, 5-bromo-2-hydroxy- (6CI, 7CI)
    • SCHEMBL3610834
    • 2-Borono-4-bromophenol
    • (5-Bromo-2-hydroxyphenyl)boronic acid; 2-Borono-4-bromophenol
    • BS-23897
    • DTXSID30656973
    • MFCD00093408
    • DB-057146
    • C6H6BBrO3
    • BP-11307
    • 89598-97-0
    • CS-0174885
    • AKOS015834775
    • MDL: MFCD00093408
    • Inchi: 1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
    • InChI Key: XSXTWLOHAGPBNO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(B(O)O)C(O)=CC=1

Computed Properties

  • Exact Mass: 215.95900
  • Monoisotopic Mass: 215.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7

Experimental Properties

  • Density: 1.84
  • Melting Point: 196-200
  • Boiling Point: 378.3°C at 760 mmHg
  • Flash Point: 182.6°C
  • Refractive Index: 1.644
  • PSA: 60.69000
  • LogP: -0.16550

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5-Bromo-2-hydroxyphenylboronic acid Production Method

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Amadis Chemical Company Limited
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(CAS:89598-97-0)5-Bromo-2-hydroxyphenylboronic acid
Order Number:A861129
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):176.0
Email:sales@amadischem.com

5-Bromo-2-hydroxyphenylboronic acid Related Literature

Additional information on 5-Bromo-2-hydroxyphenylboronic acid

Introduction to 5-Bromo-2-hydroxyphenylboronic Acid (CAS No. 89598-97-0)

5-Bromo-2-hydroxyphenylboronic acid, with the chemical formula C₆H₅BrBO₃, is a versatile boronic acid derivative that has garnered significant attention in the field of pharmaceutical and materials science. This compound, identified by its CAS number 89598-97-0, serves as a crucial intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular architectures. The presence of both a bromine substituent and a hydroxyl group on the aromatic ring imparts unique reactivity and functionalization potential, making it a valuable tool for chemists and researchers.

The< strong>5-Bromo-2-hydroxyphenylboronic acid molecule exhibits a distinct structural framework that facilitates its role as a building block in medicinal chemistry. The boronic acid moiety is known for its ability to participate in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. This property is particularly advantageous in drug discovery, where efficient and selective bond-forming reactions are essential for constructing biologically active molecules.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various disease pathways. Among these, boronic acids have emerged as key pharmacophores due to their ability to interact with biological targets with high affinity and specificity. The< strong>5-Bromo-2-hydroxyphenylboronic acid derivative has been explored in the design of inhibitors for enzymes such as kinases and proteases, which are implicated in cancer and inflammatory diseases. Its bromine substituent allows for further functionalization via cross-coupling reactions, enabling the introduction of additional pharmacological groups to optimize potency and selectivity.

One of the most compelling applications of 5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0) is in the field of materials science, particularly in the synthesis of organic electronic materials. Boronic acids have been widely used in the development of conjugated polymers and small-molecule semiconductors due to their ability to form stable π-conjugated systems. The hydroxyl and bromine groups on the aromatic ring provide handles for polymerization and functionalization, allowing researchers to tailor the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The< strong>5-Bromo-2-hydroxyphenylboronic acid derivative has also been investigated in the context of bioconjugation techniques. Boronic acids can form reversible covalent bonds with diols under acidic conditions, a phenomenon known as "click chemistry." This property has been leveraged to develop bioimaging agents and drug delivery systems, where precise control over molecular interactions is critical. The combination of the hydroxyl group for diol-mediated coupling and the bromine atom for further derivatization makes this compound an attractive candidate for such applications.

Recent advancements in computational chemistry have further highlighted the utility of 5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0) in drug design. Molecular modeling studies have demonstrated that this compound can effectively bind to target proteins through multiple hydrogen bonding interactions between the hydroxyl group and polar residues on the protein surface. Additionally, the bromine substituent can engage in halogen bonding with specific amino acid side chains, enhancing binding affinity. These insights have guided the optimization of lead compounds into more potent and selective drug candidates.

The synthesis of 5-Bromo-2-hydroxyphenylboronic acid typically involves halogenation followed by hydroxylation or vice versa, depending on the synthetic route employed. Advanced catalytic methods have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. For instance, transition metal-catalyzed halogenation strategies have enabled the introduction of bromine at specific positions on the aromatic ring with high regioselectivity.

In conclusion, 5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for constructing complex molecules with biological activity, while also serving as a key component in advanced materials development. As research continues to uncover new synthetic methodologies and applications, this compound is poised to remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:89598-97-0)5-Bromo-2-hydroxyphenylboronic acid
A861129
Purity:99%
Quantity:5.0g
Price ($):176.0
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